Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions . The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-cyanopiperidine-1-carboxylate: Another piperidine derivative with similar chemical properties.
Uniqueness: Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-25-5 | |
Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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